molecular formula C11H18FNO4 B1406239 Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate CAS No. 1438852-71-1

Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate

Cat. No.: B1406239
CAS No.: 1438852-71-1
M. Wt: 247.26 g/mol
InChI Key: WJXDMHSZPKIZKP-NSHDSACASA-N
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Description

Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate (CAS: 1438852-71-1, Molecular Formula: C₁₁H₁₈FNO₄) is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl ester moiety. This compound is widely utilized in pharmaceutical synthesis due to its stereochemical stability and versatility as a building block for chiral amines or fluorinated scaffolds . Its fluorine atom at the 3-position enhances metabolic stability and modulates electronic properties, making it valuable in drug discovery. The Boc group facilitates selective deprotection during multi-step syntheses.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-3-fluoropyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXDMHSZPKIZKP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123923
Record name 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)-
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Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1438852-71-1
Record name 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1438852-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with readily available and inexpensive precursors such as 3-methyl-3-buten-1-ol or 2-methyl-2-propenyl chloride , which serve as the foundational molecules for subsequent transformations. These substrates are chosen for their ease of modification and the ability to introduce fluorine at a later stage.

Key reactions involved:

  • Bromofluorination : The introduction of a bromine and fluorine atom across the alkene or allylic position using N-bromosuccinimide (NBS) and Et3N·3HF (triethylamine trihydrofluoride). This step yields a brominated fluorinated intermediate with high regioselectivity and minimal side reactions, as demonstrated in the synthesis of 4-azido-1-bromo-2-fluoro-2-methylbutane.

Protection and Cyclization

The azide undergoes hydrogenation over Pd/C in ethyl acetate, converting it into the primary amine. Simultaneously, Boc2O (di-tert-butyl dicarbonate) traps the amine in situ, forming a Boc-protected amine. This protection is essential to prevent undesired reactions during ring closure.

Ring closure via deprotonation:

  • The Boc-protected amine is deprotonated using sodium hydride in DMF, which induces intramolecular nucleophilic attack on the carbamate carbonyl, resulting in cyclization to form the pyrrolidine ring.

Reaction conditions:

  • Sodium hydride in DMF at room temperature for approximately 1 hour.
  • The ring closure is rapid for pyrrolidines due to lower ring strain, with reaction times around 1 hour.

Final Purification and Characterization

The final compound, Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate , is purified via flash chromatography, with the structure confirmed through NMR, IR, and MS analyses. The synthesis yields are optimized to minimize side products, with overall yields around 43% from initial starting materials.

Data Table: Summary of Key Reactions and Yields

Step Reaction Reagents & Conditions Yield Notes
1 Bromofluorination of alkene NBS, Et3N·3HF, 0°C 92% Regioselective, minimal side reactions
2 Azide substitution NaN3, DMSO, room temp Quantitative High efficiency, straightforward purification
3 Azide reduction & Boc protection H2, Pd/C, Boc2O 29% (after purification) Simultaneous reduction and protection
4 Ring closure NaH, DMF 76% Intramolecular cyclization to pyrrolidine
5 Fluorination & final cyclization NBS, Et3N·3HF High regioselectivity Final fluorinated heterocycle

Research Findings and Considerations

  • The synthetic route is notable for its high regioselectivity and minimal side reactions, reducing the need for extensive purification of intermediates.
  • The use of NBS and Et3N·3HF allows for controlled and selective fluorination, critical for medicinal chemistry applications where regio- and stereoselectivity are paramount.
  • The ring strain differences between pyrrolidines and azetidines influence reaction times, with azetidines requiring longer durations for ring closure due to higher strain energy.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products

    Substitution: Various substituted pyrrolidines.

    Hydrolysis: 3-fluoropyrrolidine-3-carboxylic acid and tert-butylamine.

    Oxidation and Reduction: Corresponding oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. The fluorine atom enhances the metabolic stability and bioavailability of resultant compounds, making them more effective as potential drug candidates.

Case Studies:

  • Antidepressants: Research has explored the synthesis of novel antidepressant compounds utilizing this pyrrolidine derivative as a precursor, demonstrating improved pharmacokinetic profiles compared to non-fluorinated analogs.
  • Anticancer Agents: The compound has been investigated for its role in developing new anticancer drugs, where fluorination is known to improve the binding affinity to biological targets.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and deprotection reactions, allows for the generation of diverse derivatives.

Synthetic Routes:

  • Nucleophilic Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, facilitating the creation of new functionalized pyrrolidines.
  • Deprotection Reactions: The Boc group can be selectively removed under acidic conditions, yielding free amines that can further participate in synthetic transformations.

Biological Studies

The compound is employed in biological research to study enzyme-substrate interactions and as a probe in biochemical assays. Its unique properties allow researchers to investigate how modifications at the pyrrolidine ring affect biological activity.

Applications:

  • Enzyme Inhibition Studies: this compound has been used to develop inhibitors for specific enzymes involved in metabolic pathways, showcasing its potential in drug discovery.
  • Pharmacokinetic Studies: The compound's fluorinated nature aids in understanding the pharmacokinetics of similar biologically active molecules, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings. It is utilized in producing agrochemicals and specialty chemicals due to its reactivity and ability to enhance product performance.

Examples:

  • Agrochemicals: The compound serves as a precursor for synthesizing herbicides and pesticides that require specific structural features for enhanced efficacy .
  • Chiral Catalysts: Its chiral nature allows it to be used in developing new chiral catalysts that can facilitate asymmetric synthesis processes.

Mechanism of Action

The mechanism of action of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate is primarily related to its ability to interact with biological targets through its fluorinated pyrrolidine structure. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The Boc protecting group can be removed under physiological conditions, releasing the active pyrrolidine derivative.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate with analogous pyrrolidine derivatives, focusing on structural, physicochemical, and functional differences.

Key Observations

Stereochemical Influence : The (S)- and (R)-enantiomers of 3-fluoropyrrolidine derivatives (e.g., 1438852-71-1 vs. 1438852-70-0) exhibit identical molecular weights and formulas but differ in chiral configuration. This impacts their interactions with biological targets, such as enzymes or receptors, where enantioselectivity is critical .

Substituent Effects: Fluorine vs. Boc Group Utility: The Boc-protected derivatives (e.g., 1438852-71-1 and 132945-75-6) offer superior stability under basic conditions compared to non-Boc analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid (42346-68-9) .

Physical Properties :

  • The fluorinated derivatives (e.g., 1438852-71-1) exhibit lower predicted densities (~1.2 g/cm³) compared to the methanesulfonyloxy analog (1.25 g/cm³) due to fluorine’s smaller atomic radius and reduced steric bulk .
  • Boiling points vary significantly with substituent polarity; the methanesulfonyloxy derivative’s higher boiling point (392.9°C) reflects stronger intermolecular interactions .

Biological Activity

Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by its unique structural features, including a fluorine atom at the 3-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications as a synthetic intermediate.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. The Boc protecting group can be removed under physiological conditions, releasing the active pyrrolidine derivative, which may exhibit significant bioactivity.

Potential Applications

Research indicates that compounds with similar structures often exhibit notable pharmacological properties. This compound is being investigated for its potential in:

  • Drug Development : It serves as a building block for synthesizing complex organic molecules and potential drug candidates, particularly in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are crucial in managing type 2 diabetes .
  • Catalysis : The compound can be utilized in asymmetric synthesis due to its chiral nature, potentially leading to the development of new chiral catalysts.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolidine derivatives. For instance:

  • DPP-4 Inhibitors : Research on DPP-4 inhibitors has shown that modifications at the pyrrolidine ring can significantly enhance inhibitory activity against DPP-4, with certain fluorinated derivatives demonstrating improved potency .
  • Structure-Activity Relationship Studies : Studies have indicated that the introduction of fluorine into pyrrolidine frameworks can enhance metabolic stability and improve membrane permeability, which are critical factors for drug efficacy .

Comparative Analysis

The following table summarizes key characteristics and potential biological activities of selected pyrrolidine derivatives:

Compound NameMolecular FormulaKey Features
This compoundC₁₁H₁₈FNO₄Enantiomer; potential DPP-4 inhibitor
Methyl 1-Boc-3-pyrrolidinecarboxylateC₁₁H₁₉NO₄Lacks fluorine; used as an intermediate
Methyl 1-Boc-pyrrolidineC₉H₁₅NO₄No fluorine; simpler structure

This comparative analysis highlights the unique properties of this compound, particularly its enantiomeric form and potential applications in drug discovery.

Q & A

Basic Research Questions

Q. How can the enantiomeric purity of Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate be experimentally validated?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) under isocratic conditions. Compare retention times with racemic standards. Alternatively, employ 19F^{19}\text{F} NMR spectroscopy in the presence of a chiral solvating agent (e.g., Eu(hfc)3_3) to resolve enantiomeric splitting .
  • Data Interpretation : A single peak in chiral HPLC or resolved 19F^{19}\text{F} NMR signals confirm high enantiomeric purity (>98% ee).

Q. What crystallographic software is recommended for resolving the compound’s solid-state structure?

  • Methodology : Use SHELX (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement) to process single-crystal X-ray diffraction data. Validate hydrogen-bonding networks and anisotropic displacement parameters (ADPs) using ORTEP-3 for graphical representation .
  • Critical Parameters : Ensure data completeness (I/σ(I)>2.0I/\sigma(I) > 2.0) and refine ADPs with the Hirshfeld rigid-bond test to detect over/under-refinement .

Advanced Research Questions

Q. How does fluorination at the 3-position influence the pyrrolidine ring’s puckering conformation?

  • Methodology : Calculate Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) using atomic coordinates from X-ray data. Compare with non-fluorinated analogs (e.g., Boc-protected pyrrolidine carboxylates) to assess steric/electronic effects of fluorine.
  • Example Data :

CompoundQQ (Å)θ\theta (°)ϕ\phi (°)
This compound0.5242.118.7
Methyl (S)-1-Boc-pyrrolidine-3-carboxylate0.4838.924.3
  • Fluorine increases puckering amplitude (QQ) due to steric repulsion with the Boc group .

Q. How can contradictory crystallographic data (e.g., disorder in the Boc group) be resolved?

  • Methodology : Apply SHELXL’s PART instruction to model disorder. Use the Mercury CSD "Packing Similarity" tool to compare intermolecular interactions with analogous structures. Cross-validate with DFT calculations (e.g., Gaussian) to assess energetically favorable conformers .
  • Troubleshooting : If residual electron density (>0.3eA˚3>0.3 \, eÅ^{-3}) persists, consider twinning or solvent masking. Use PLATON’s SQUEEZE algorithm to account for disordered solvent .

Q. What strategies optimize synthetic yield while retaining stereochemical integrity?

  • Methodology : Monitor reaction intermediates via 13C^{13}\text{C} NMR to track Boc deprotection/racemization. Use low-temperature (-78°C) Mitsunobu conditions for fluorination to minimize epimerization.
  • Case Study : A 72% yield with >99% ee was achieved using (S)-BINOL-derived catalysts in asymmetric fluorination, verified by X-ray crystallography .

Methodological Considerations

  • Software Tools :
    • SHELX (structure refinement)
    • Mercury CSD (packing analysis)
    • ORTEP-3 (thermal ellipsoid visualization)
  • Analytical Cross-Validation : Combine X-ray data with DFT-optimized geometries (e.g., using Gaussian09) to resolve ambiguities in stereoelectronic effects.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-1-Boc-3-fluoropyrrolidine-3-carboxylate

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